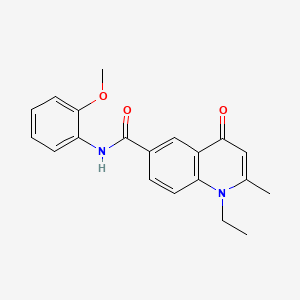![molecular formula C23H26ClN3O3 B6112016 5-[4-(4-Chlorophenoxy)piperidine-1-carbonyl]-1-(pyridin-2-ylmethyl)piperidin-2-one](/img/structure/B6112016.png)
5-[4-(4-Chlorophenoxy)piperidine-1-carbonyl]-1-(pyridin-2-ylmethyl)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(4-Chlorophenoxy)piperidine-1-carbonyl]-1-(pyridin-2-ylmethyl)piperidin-2-one is a complex organic compound that features a piperidine ring, a pyridine ring, and a chlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4-Chlorophenoxy)piperidine-1-carbonyl]-1-(pyridin-2-ylmethyl)piperidin-2-one typically involves multiple steps. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the chlorophenoxy group and the pyridine ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can help achieve the desired product on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
5-[4-(4-Chlorophenoxy)piperidine-1-carbonyl]-1-(pyridin-2-ylmethyl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
5-[4-(4-Chlorophenoxy)piperidine-1-carbonyl]-1-(pyridin-2-ylmethyl)piperidin-2-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays to study protein-ligand interactions.
Medicine: It has potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[4-(4-Chlorophenoxy)piperidine-1-carbonyl]-1-(pyridin-2-ylmethyl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler compound with a similar piperidine ring structure.
Pyridine: A compound with a similar pyridine ring structure.
Chlorophenoxy Compounds: Compounds with similar chlorophenoxy groups.
Uniqueness
5-[4-(4-Chlorophenoxy)piperidine-1-carbonyl]-1-(pyridin-2-ylmethyl)piperidin-2-one is unique due to its combination of functional groups and ring structures, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
IUPAC Name |
5-[4-(4-chlorophenoxy)piperidine-1-carbonyl]-1-(pyridin-2-ylmethyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O3/c24-18-5-7-20(8-6-18)30-21-10-13-26(14-11-21)23(29)17-4-9-22(28)27(15-17)16-19-3-1-2-12-25-19/h1-3,5-8,12,17,21H,4,9-11,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKVWVDMPBEZGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(CC1C(=O)N2CCC(CC2)OC3=CC=C(C=C3)Cl)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-1,2-oxazinane](/img/structure/B6111947.png)
![N~1~-(2,5-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B6111953.png)

![2-{[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]methyl}phenyl dimethylcarbamate](/img/structure/B6111971.png)
![N-[(2-methylquinolin-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B6111978.png)

![4-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-methoxybenzyl)-2-piperazinone](/img/structure/B6111991.png)
![2-{[5-benzyl-4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B6111997.png)

![1-[2-({2-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]benzyl}amino)ethyl]-2-pyrrolidinone](/img/structure/B6112023.png)
![4-{6-[4-(2-furoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6112024.png)
![4-bromo-5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1-methyl-1H-pyrazole](/img/structure/B6112028.png)
![N-(2-methoxyethyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6112041.png)
![3-(1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)-1-propanol](/img/structure/B6112047.png)
